1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate
Description
1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry . The specific structure of this compound includes a thiazole ring attached to a phenylpropenoate moiety, making it a compound of interest for various scientific research applications.
Properties
CAS No. |
338981-72-9 |
|---|---|
Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2S/c15-13(16-9-12-8-14-10-17-12)7-6-11-4-2-1-3-5-11/h1-8,10H,9H2 |
InChI Key |
WOQRFVWAGYMIME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=CN=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=CN=CS2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate typically involves the reaction of thiazole derivatives with cinnamic acid derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like methanol or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and sensors
Mechanism of Action
The mechanism of action of 1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation pathways. The phenylpropenoate moiety can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
1,3-thiazole-4-carboxylic acid: Known for its antimicrobial properties.
2-aminothiazole: Used in the synthesis of various pharmaceuticals.
4-methylthiazole: Found in flavoring agents and fragrances.
Uniqueness
1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate is unique due to its combined thiazole and phenylpropenoate structure, which imparts distinct biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
